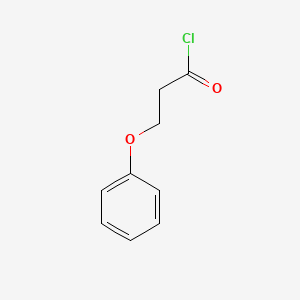

3-phenoxypropanoyl chloride

Descripción general

Descripción

3-phenoxypropanoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both an acyl chloride group and a phenoxy group, making it valuable in various chemical reactions .

Mecanismo De Acción

Target of Action

3-Phenoxypropanoyl chloride, also known as 3-Phenoxypropionyl chloride, is a chemical compound with the molecular formula C9H9ClO2 It’s structurally similar to 3-phenylpropionic acid, which has been shown to interact with enzymes such asAspartate aminotransferase , Aromatic-amino-acid aminotransferase , and Aminotransferase .

Mode of Action

Based on its structural similarity to 3-phenylpropionic acid, it may interact with its targets in a similar manner .

Biochemical Pathways

Compounds derived from phenylpropanoid denote a different class of secondary metabolites, which start from the key enzyme phenylalanine . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

It can be analyzed by a reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

Análisis Bioquímico

Biochemical Properties

They are involved in maintaining electroneutrality and are essential for the function of certain enzymes . The phenoxy group in 3-Phenoxypropionyl chloride could potentially interact with proteins and other biomolecules, but specific interactions have not been reported in the literature.

Cellular Effects

Chloride ions are known to be crucial for various cellular processes, including the maintenance of cell volume, pH regulation, and signal transduction

Métodos De Preparación

3-phenoxypropanoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenoxypropionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs at room temperature and produces this compound along with sulfur dioxide (SO2) or carbon dioxide (CO2) as by-products . Industrial production methods often utilize similar reaction conditions but may involve larger-scale equipment and more stringent purification processes to ensure high yield and purity .

Análisis De Reacciones Químicas

3-phenoxypropanoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. Common reagents include alcohols, amines, and water.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-phenoxypropionic acid and hydrochloric acid (HCl).

Reduction: The compound can be reduced to 3-phenoxypropanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex organic molecules.

Aplicaciones Científicas De Investigación

Synthesis Applications

-

Pharmaceutical Synthesis :

- Antiviral and Antitumor Agents : 3-Phenoxypropanoyl chloride is utilized in the synthesis of various pharmaceutical compounds, including antiviral and antitumor agents. For instance, it has been employed to synthesize benzamide derivatives that exhibit antiproliferative activity against cancer cell lines such as MCF-7 and K562 .

- Protecting Group in Nucleoside Synthesis : In nucleoside chemistry, this compound serves as a protecting group, facilitating the selective modification of nucleosides without affecting other functional groups .

- Agrochemical Development :

The biological significance of this compound extends beyond its synthetic utility:

- Acaricidal Activity : A series of studies demonstrated that compounds derived from this compound exhibit varying degrees of acaricidal activity. In vitro tests showed that several synthesized esters had mortality rates higher than the standard acaricide ivermectin at specific concentrations .

- Antiproliferative Effects : Compounds synthesized from this acid chloride have shown promising results in inhibiting the growth of cancer cells. The mechanism often involves inducing apoptosis in targeted cells, making them candidates for further development as anticancer agents .

Case Study 1: Synthesis of Benzamides

A study synthesized several benzamides using this compound, evaluating their antiproliferative effects against various human cancer cell lines. The results indicated that certain derivatives exhibited significant activity, warranting further investigation into their mechanisms of action and potential clinical applications .

Case Study 2: Acaricidal Activity Assessment

Research focused on the acaricidal properties of 3-phenoxypropanoyl derivatives highlighted their efficacy against specific pests. The study involved systematic testing of various compounds, revealing that some exhibited higher activity than traditional acaricides, thus presenting a viable alternative for pest management in agriculture .

Comparación Con Compuestos Similares

3-phenoxypropanoyl chloride can be compared with other acyl chlorides and phenoxy derivatives:

Benzoyl chloride (C7H5ClO): Similar to this compound, benzoyl chloride is an acyl chloride but lacks the phenoxy group. It is used in the synthesis of benzoyl derivatives.

Phenoxyacetyl chloride (C8H7ClO2): This compound has a similar structure but with an acetyl group instead of a propionyl group. It is used in the synthesis of phenoxyacetyl derivatives.

3-Chloropropionyl chloride (C3H5ClO): This compound has a similar acyl chloride group but lacks the phenoxy group. .

This compound stands out due to the presence of both the acyl chloride and phenoxy groups, making it a versatile intermediate in organic synthesis.

Actividad Biológica

3-Phenoxypropanoyl chloride, a compound with the molecular formula C₉H₉ClO, is noted for its biological activity, particularly in the context of acaricidal properties and potential therapeutic applications. This article explores its biological activity through various studies, highlighting key findings, mechanisms of action, and implications for future research.

- Molecular Formula : C₉H₉ClO

- CAS Number : 64801

- Synonyms : Benzenepropanoyl chloride

This compound is a reactive acyl chloride that can participate in acyl transfer reactions, making it a useful intermediate in organic synthesis.

Acaricidal Activity

A significant area of research has focused on the acaricidal properties of this compound and its derivatives. A study evaluated a series of 3-arylpropionate esters for their efficacy against Psoroptes cuniculi, a mange mite. The results indicated that specific structural modifications influenced biological activity significantly.

Key Findings :

- Compounds with varying ester configurations exhibited different levels of acaricidal activity.

- The carbonyl group in the ester was crucial for activity, suggesting that acyl transfer mechanisms may be involved during interaction with biological targets .

The proposed mechanism of action for this compound involves:

- Acyl Transfer Mechanism : The carbonyl oxygen likely acts as a hydrogen bond receptor or nucleophile during interactions with biological receptors.

- Structural Influence : Variations in the ester group and its position on the carbon chain significantly affect the compound's potency and efficacy .

Study on Acaricidal Efficacy

A series of experiments were conducted to evaluate the acaricidal activity of 3-phenoxypropanoic acid derivatives. The following table summarizes some key compounds tested and their respective activities:

| Compound ID | Structure | Concentration (mM) | Mortality Rate (%) |

|---|---|---|---|

| 1 | (Structure) | 2.0 | 80 |

| 2 | (Structure) | 4.5 | 60 |

| 27 | (Structure) | 2.0 | 90 |

The compound labeled as 27 demonstrated the highest activity at a lower concentration compared to others, suggesting that lower electron density on the carbonyl carbon enhances biological interaction .

Synergistic Effects with Other Agents

Further investigations have looked into the synergistic effects of combining this compound with other therapeutic agents. For example, in studies involving cancer cell lines, it was found that co-treatment with certain chemotherapeutics significantly enhanced cytotoxic effects, indicating potential applications in cancer therapy .

Implications for Future Research

The findings regarding the biological activity of this compound open avenues for further exploration:

- Development of New Acaricides : Given its efficacy against mites, there is potential for developing new acaricides based on this compound.

- Therapeutic Applications : Its ability to enhance cytotoxicity in cancer cells suggests that further investigation into its role as an adjuvant in chemotherapy could be beneficial.

- Mechanistic Studies : Continued research into its mechanisms of action will help clarify how structural variations influence biological interactions.

Propiedades

IUPAC Name |

3-phenoxypropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSYFELXUYBRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182562 | |

| Record name | 3-Phenoxypropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28317-96-6 | |

| Record name | 3-Phenoxypropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28317-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxypropionyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028317966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenoxypropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.